![molecular formula C22H21N3O3 B4665444 2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4665444.png)
2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a quinazolinone derivative that has been synthesized using various methods, and it has been found to have promising biochemical and physiological effects.
Scientific Research Applications
2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone has been studied extensively for its potential applications in scientific research. It has been found to have anticancer, antiviral, and antimicrobial properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Mechanism of Action
The mechanism of action of 2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and regulation.
Biochemical and physiological effects:
2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria. In addition, it has been found to have neuroprotective effects, protecting neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using 2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone in lab experiments is its wide range of potential applications. It has been found to have anticancer, antiviral, and antimicrobial properties, as well as neuroprotective effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are many future directions for the study of 2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-5(6H)-quinazolinone. One direction is the development of new drugs based on this compound. It has shown promising results in the treatment of cancer, viruses, and bacteria, as well as neurological disorders. Another direction is the study of its mechanism of action, which could provide insights into new targets for drug development. Finally, the study of its potential side effects and toxicity is also an important area for future research.
properties
IUPAC Name |
2-anilino-7-(3,4-dimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-9-8-14(12-21(20)28-2)15-10-18-17(19(26)11-15)13-23-22(25-18)24-16-6-4-3-5-7-16/h3-9,12-13,15H,10-11H2,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTSQWZFEDMPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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